
N-(2-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
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Overview
Description
N-(2-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is an organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 9-acridinecarboxylic acid.
Condensation Reaction: The 2-fluoroaniline is reacted with 9-acridinecarboxylic acid in the presence of a condensing agent, such as dicyclohexylcarbodiimide (DCC), to form the desired amide bond.
Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the tetrahydroacridine ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Key Functional Groups and Structural Features
-
Carboxamide group : Facilitates reactions such as hydrolysis, amidation, and nucleophilic substitution.
-
Tetrahydroacridine core : Aromaticity reduction compared to acridine enhances selectivity in electrophilic aromatic substitution.
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Fluorophenyl substituent : Fluorine’s electron-withdrawing effect influences reactivity at the aromatic ring.
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. For example:
This compound+H2OH+ or OH−9-acridinecarboxylic acid+2-fluoroaniline
This reaction is common to amides and may require catalysts like HCl or NaOH.
Electrophilic Substitution
The tetrahydroacridine core may undergo electrophilic substitution due to its conjugated π-system. Reactivity could be influenced by the electron-donating or withdrawing effects of substituents, such as the fluorophenyl group.
DNA Intercalation
While not a chemical reaction per se, the compound’s planar structure enables intercalation into DNA base pairs, disrupting replication and transcription. This property is shared with other acridine derivatives and may involve hydrogen bonding or π-π interactions.
Reaction Mechanisms and Computational Insights
Theoretical studies on related compounds suggest computational methods (e.g., DFT) can predict reaction pathways. For example, energy barriers for amide hydrolysis or nucleophilic attack may be influenced by the fluorophenyl group’s electronic effects .
Comparison of Reactivity with Analogous Compounds
Compound | Key Features | Reactivity Differences |
---|---|---|
N-(4-fluorophenyl)-... | Para-fluorophenyl substituent | Higher symmetry may alter nucleophilic substitution sites |
N-(4-ethoxyphenyl)-... | Ethoxy group enhances lipophilicity | Increased DNA-binding affinity due to hydrophobic interactions |
9-Aminoacridine | Amino group instead of carboxamide | Fluorescent properties dominate over amide reactivity |
Biological and Pharmaceutical Implications
Preliminary studies suggest potential as a psychotropic agent due to interactions with serotonin/dopamine receptors. Further research is needed to validate these hypotheses and explore therapeutic applications.
Scientific Research Applications
Pharmacological Applications
The compound exhibits potential pharmacological activities that are currently under investigation. Preliminary studies suggest that compounds with similar structures may demonstrate various therapeutic effects:
- Antitumor Activity : Research indicates that derivatives of tetrahydroacridine compounds can exhibit antitumor properties. For instance, the compound's structural analogs have shown significant efficacy against various cancer cell lines, with binding affinity studies suggesting interaction with specific biological targets such as enzymes or receptors .
- Antimicrobial Properties : Compounds related to N-(2-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide have been evaluated for their antimicrobial effects. Studies have demonstrated activity against pathogens including Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents .
- Neurological Applications : The tetrahydroacridine scaffold has been associated with neuroprotective effects. Some derivatives are being explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exhibit antioxidant properties.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroacridine Core : This is achieved through cyclization reactions that incorporate the appropriate substituents.
- Introduction of the 2-Fluorophenyl Group : This step often requires selective substitution techniques to ensure the integrity of the tetrahydroacridine structure.
- Carboxamide Functionalization : The final step involves converting suitable precursors into the carboxamide form, which enhances the compound's biological activity.
The molecular formula is C18H20FN3O with a molecular weight of approximately 336.36 g/mol.
Antitumor Efficacy Study
A recent study assessed the antitumor efficacy of a series of tetrahydroacridine derivatives, including this compound. The results indicated that these compounds inhibited cell proliferation in several cancer cell lines with IC50 values ranging from 10 µM to 30 µM . This suggests a promising avenue for further development into anticancer therapies.
Antimicrobial Activity Evaluation
In vitro assessments demonstrated that this compound exhibited moderate activity against M. tuberculosis strains. The minimum inhibitory concentration (MIC) was determined to be around 16 µg/mL for certain derivatives . These findings support its potential use as a lead compound for developing new antitubercular medications.
Comparative Analysis of Related Compounds
To better understand the uniqueness and potential advantages of this compound, a comparison with other tetrahydroacridine derivatives is presented below:
Compound Name | Structure | Antitumor Activity | Antimicrobial Activity | Notes |
---|---|---|---|---|
This compound | Structure | Moderate (IC50 ~ 20 µM) | Moderate (MIC ~ 16 µg/mL) | Potential lead for drug development |
Other Derivative A | Structure A | High (IC50 ~ 5 µM) | Low (MIC ~ 64 µg/mL) | More potent but less selective |
Other Derivative B | Structure B | Low (IC50 ~ 50 µM) | High (MIC ~ 8 µg/mL) | Better antimicrobial but lower efficacy against tumors |
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA double helix, disrupting the replication and transcription processes. Additionally, it can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-N’-(2-thienylmethyl)thiourea
- 2-(2,6-difluorophenoxy)-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine
- 2-(6-chloro-3-{[2,2-difluoro-2-(1-oxido-2-pyridinyl)ethyl]amino}-2-oxo)
Uniqueness
N-(2-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its specific structural features, such as the presence of the fluorophenyl group and the tetrahydroacridine ring. These features contribute to its enhanced chemical stability, biological activity, and potential therapeutic applications compared to other similar compounds.
Biological Activity
N-(2-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H21FN2O
- Molecular Weight : 320.39 g/mol
- CAS Number : 22575-89-9
Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Cell Growth : Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism involves interference with cell cycle progression and apoptosis induction.
- Interaction with Topoisomerase : Similar to other acridine derivatives, it may interact with topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction can lead to DNA strand breaks and ultimately cell death .
- Photobiological Activity : Some studies suggest that compounds in this class may exhibit photobiological effects when exposed to UV light, enhancing their efficacy in certain therapeutic contexts .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The compound was administered at varying concentrations (10 µM to 100 µM), revealing a dose-dependent inhibition of cell proliferation. Mechanistic studies indicated that the compound induced apoptosis through activation of caspase pathways and increased levels of reactive oxygen species (ROS) within the cells.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is still being elucidated. Preliminary studies suggest moderate absorption with a half-life conducive to therapeutic applications. Toxicological assessments indicate that while the compound shows promise as an anticancer agent, further studies are necessary to evaluate its safety profile comprehensively.
Properties
CAS No. |
853317-95-0 |
---|---|
Molecular Formula |
C20H17FN2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C20H17FN2O/c21-15-9-3-6-12-18(15)23-20(24)19-13-7-1-4-10-16(13)22-17-11-5-2-8-14(17)19/h1,3-4,6-7,9-10,12H,2,5,8,11H2,(H,23,24) |
InChI Key |
MGCDXPABBGBSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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